
(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone, referred to as 6-CFMI-L6S, is a synthetic compound that has been studied for its potential applications in the pharmaceutical and medicinal fields. 6-CFMI-L6S is a member of the sulfonamide family of compounds and has been extensively studied due to its unique chemical structure and potential applications. In
Scientific Research Applications
6-CFMI-L6S has been studied for its potential applications in the pharmaceutical and medicinal fields. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Additionally, 6-CFMI-L6S has been studied for its potential use as an inhibitor of the enzyme lipoxygenase, which is involved in the production of certain inflammatory mediators.
Mechanism of Action
The mechanism of action of 6-CFMI-L6S is not fully understood. However, it is believed that 6-CFMI-L6S may interact with certain proteins or enzymes in the body to produce its effects. Additionally, it is believed that 6-CFMI-L6S may inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as lipoxygenase.
Biochemical and Physiological Effects
6-CFMI-L6S has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as lipoxygenase. Additionally, 6-CFMI-L6S has been shown to possess anti-bacterial properties, making it a potential candidate for the treatment of certain bacterial infections. Finally, 6-CFMI-L6S has been studied for its potential anti-cancer properties, making it a promising candidate for the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 6-CFMI-L6S in laboratory experiments include its high yields and low cost. Additionally, its unique chemical structure makes it an ideal candidate for various types of experiments. The main limitation of 6-CFMI-L6S is its lack of understanding regarding its mechanism of action, which can make it difficult to predict its effects in certain situations.
Future Directions
The future of 6-CFMI-L6S is promising. Further research is needed to better understand its mechanism of action and to determine its potential applications in the pharmaceutical and medicinal fields. Additionally, further research is needed to determine its potential use as an inhibitor of the enzyme lipoxygenase. Finally, further research is needed to determine its potential use as an anti-bacterial and anti-cancer agent.
Synthesis Methods
6-CFMI-L6S is synthesized using a two-step process. The first step involves the synthesis of 6-chloropyridine-3-yl difluoromethyl imine (CFMI) from 6-chloropyridine and difluoromethyl imine. The second step involves the reaction of CFMI with lambda6-sulfanone to yield 6-CFMI-L6S. The reaction is performed in an aqueous solution at room temperature and yields 6-CFMI-L6S in high yields.
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2OS/c7-5-2-1-4(3-11-5)13(10,12)6(8)9/h1-3,6,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMHLRWQLBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

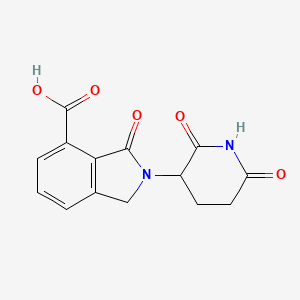
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)

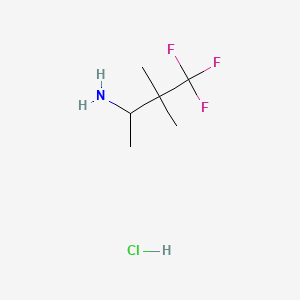
![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
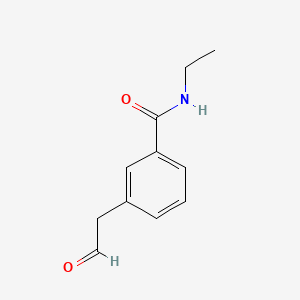
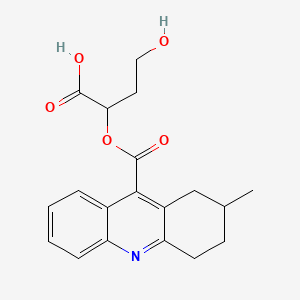
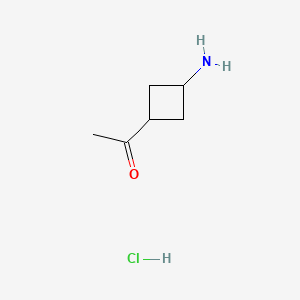

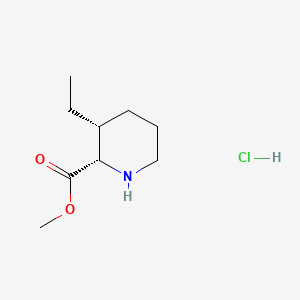
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
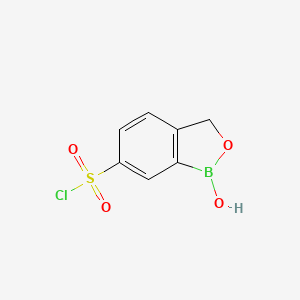
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
